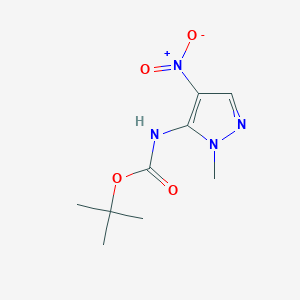
tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tert-butyl carbamate group attached to the pyrazole ring, which is substituted with a methyl group at position 1 and a nitro group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate can be achieved through several synthetic routes. One common method involves the following steps:
Nitrosation: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation to introduce the nitro group at position 4.
Reduction: The nitro group is then reduced to an amino group.
Esterification: The amino group is esterified to form the carbamate.
Amino Group Protection: The amino group is protected using tert-butyl chloroformate.
Condensation: The protected amino group undergoes condensation to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
Chemistry: tert-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
- tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate
- tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl(methyl)carbamate
Uniqueness: tert-Butyl (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate is unique due to the presence of both a nitro group and a tert-butyl carbamate group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-4-nitropyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSNXYXNILOBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














